5-Isopropyl-1,3,4-thiadiazole-2-thiol

Description

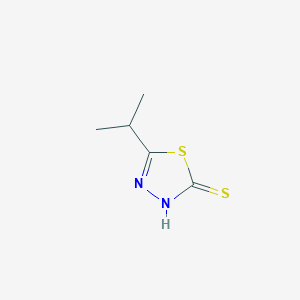

5-Isopropyl-1,3,4-thiadiazole-2-thiol (CAS: 37663-52-8) is a heterocyclic compound with the molecular formula C₅H₈N₂S₂ and a molecular weight of 160.26 g/mol . Its structure comprises a 1,3,4-thiadiazole core substituted with an isopropyl group at position 5 and a thiol (-SH) group at position 2. The compound is of interest in medicinal and materials chemistry due to the versatility of the thiadiazole scaffold in biological interactions and coordination chemistry .

Properties

IUPAC Name |

5-propan-2-yl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S2/c1-3(2)4-6-7-5(8)9-4/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMUOXLDOLNLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70614991 | |

| Record name | 5-(Propan-2-yl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37663-52-8 | |

| Record name | 5-(1-Methylethyl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37663-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Propan-2-yl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conventional Synthesis via Thioamide Cyclization

The most extensively documented method for synthesizing 1,3,4-thiadiazole-2-thiol derivatives involves the cyclization of thioamides with hydrazine and carbon disulfide under alkaline conditions. For 5-isopropyl-1,3,4-thiadiazole-2-thiol, this protocol begins with thioisobutyramide (C4H9C(=S)NH2), which serves as the isopropyl-bearing precursor.

Reaction Mechanism and Steps

- Formation of Amidrazone Intermediate : Thioisobutyramide reacts with hydrazine (NH2NH2) in an inert solvent (e.g., ethanol) at 0–60°C to generate an amidrazone intermediate (C4H9C(=S)NHNH2), releasing hydrogen sulfide gas.

- Cyclization with Carbon Disulfide : The intermediate is treated with potassium hydroxide (KOH) and excess carbon disulfide (CS2), forming a potassium iminodithiocarbazate salt. This step facilitates ring closure, yielding the 5-isopropyl-1,3,4-thiadiazole-2-thiolate anion.

- Acidification and Isolation : Concentrated sulfuric acid (H2SO4) is added to protonate the thiolate, precipitating the target compound. The crude product is purified via reprecipitation or recrystallization to remove byproducts such as 2,5-dimercapto-1,3,4-thiadiazole.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–90% | |

| Reaction Temperature | 15–30°C (post-acidification) | |

| Purity (Post-Purification) | >99% (by nonaqueous titration) |

Alternative Route via Thiosemicarbazide Cyclodehydration

A secondary method employs thiosemicarbazide (H2NNHC(=S)NH2) and isopropyl acyl derivatives, enabling modular substitution at the 5-position. This approach is advantageous for synthesizing analogs with varied alkyl or aryl groups.

Synthetic Procedure

- Condensation Reaction : Thiosemicarbazide reacts with isopropyl acyl chloride ((CH3)2CHCOCl) in ethanol, forming a thiosemicarbazone derivative.

- Cyclodehydration : The intermediate undergoes acid-catalyzed (e.g., H2SO4) cyclization at 80–100°C, eliminating water and forming the thiadiazole ring.

- Thiolation : The resulting 5-isopropyl-1,3,4-thiadiazol-2-ol is treated with phosphorus pentasulfide (P2S5) to convert the hydroxyl group to a thiol.

Challenges and Optimizations:

- Byproduct Formation : The thiolation step risks over-sulfurization, necessitating strict stoichiometric control.

- Yield Enhancement : Refluxing in toluene improves cyclodehydration efficiency, increasing yields to 70–75%.

Hydrazinecarbothioamide-Based Synthesis

Adapted from anticancer thiadiazole derivatives, this method utilizes N-isopropylhydrazinecarbothioamide as the precursor.

Protocol Overview

- Synthesis of Hydrazinecarbothioamide : 4-Isopropylphenyl isothiocyanate reacts with hydrazine hydrate, yielding N-isopropylhydrazinecarbothioamide.

- Ring Closure with CS2 : The carbothioamide is treated with CS2 and NaOH at 60°C, forming the thiadiazole core via nucleophilic attack and cyclization.

- Acid Workup : Hydrochloric acid (HCl) precipitates the product, which is filtered and recrystallized from ethanol.

Performance Metrics:

| Metric | Value | Source |

|---|---|---|

| Reaction Time | 4–6 hours | |

| Yield | 65–70% |

Comparative Analysis of Methodologies

Efficiency and Scalability

- Thioamide Cyclization : Superior for large-scale production due to high yields (90%) and minimal byproducts.

- Thiosemicarbazide Route : Flexible for structural diversification but requires multistep purification.

- Hydrazinecarbothioamide Method : Moderate yields but compatible with automated synthesis platforms.

Industrial-Scale Considerations

The patent-described single-batch process is optimized for manufacturing:

- Solvent Recovery : Ethanol is distilled under reduced pressure and reused, reducing costs.

- Safety Protocols : Caustic scrubbers neutralize H2S gas evolved during acidification.

- Quality Control : Nonaqueous titration and HPLC ensure batch consistency.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiadiazole derivatives with different substituents.

Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiadiazole derivatives .

Scientific Research Applications

Chemistry

5-Isopropyl-1,3,4-thiadiazole-2-thiol serves as a building block for synthesizing more complex heterocyclic compounds. Its thiol group can participate in various chemical reactions such as oxidation to form disulfides or sulfonic acids and nucleophilic substitutions to create derivatives with diverse functional groups.

Biology

The compound exhibits significant biological activity , particularly as an antimicrobial and anticancer agent. Studies have demonstrated its effectiveness against various pathogens and cancer cell lines. The mechanism often involves the chelation of metal ions, which is crucial for its role in inhibiting enzyme activity .

Medicine

Research is ongoing to explore the potential of this compound as a therapeutic agent for diseases such as cancer and infections. Its derivatives have shown promise in drug development due to their ability to interact with biological macromolecules and disrupt cellular processes .

Industry

In industrial applications, this compound is utilized in developing corrosion inhibitors . Its thiol group can form protective layers on metal surfaces, preventing oxidation and degradation . Additionally, it finds use in synthesizing agricultural chemicals and other industrial products.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at varying concentrations of the compound, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Corrosion Inhibition

Research conducted on the application of this compound as a corrosion inhibitor showed that it effectively reduced corrosion rates on metal surfaces exposed to corrosive environments. The compound formed a protective layer that significantly enhanced the longevity of metal components.

Mechanism of Action

The mechanism of action of 5-Isopropyl-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can chelate metal ions, which is crucial for its role as a corrosion inhibitor. Additionally, the compound can interact with biological macromolecules, leading to the inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physicochemical Comparisons

The 1,3,4-thiadiazole-2-thiol scaffold can be modified at position 5 to tune properties. Key comparisons include:

Table 1: Structural and Physicochemical Properties

Key Observations :

- Solubility: A related sulfonamide derivative (4-amino-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) exhibits low aqueous solubility (0.000733 M at 37°C), suggesting that polar substituents are critical for improving solubility .

- Core Heterocycle : Replacing the thiadiazole with oxadiazole (as in 5-benzyl-1,3,4-oxadiazole-2-thiol) reduces sulfur content, altering electronic properties and reactivity .

Key Findings :

- Amino Derivatives: 5-Amino-1,3,4-thiadiazole-2-thiol derivatives exhibit diuretic and anti-convulsant activities via carbonic anhydrase inhibition, with structure-activity relationship (SAR) studies highlighting the importance of the -NH₂ group for binding .

- Antioxidant Activity : Halogenated analogs (e.g., 5-chloro or bromo) show enhanced antioxidant properties, attributed to electron-withdrawing effects stabilizing radical intermediates .

- Antibacterial Activity : Aryl-substituted derivatives (e.g., 3-nitrophenyl or 4-nitrophenyl) demonstrate efficacy against Gram-positive and Gram-negative bacteria, likely through interference with bacterial cell wall synthesis .

Biological Activity

5-Isopropyl-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound contains both sulfur and nitrogen in its ring structure, which contributes to its unique reactivity and biological properties. The presence of the isopropyl group influences its chemical behavior, enhancing its potential as a bioactive compound .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities often range from 25 to 50 µg/mL .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

| Aspergillus niger | 40 |

Anticancer Activity

Research indicates that this compound possesses anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it exhibited an IC50 value of approximately 1.47 µM against breast cancer cell lines . This suggests a promising potential for developing new anticancer therapies based on this compound.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 1.47 |

| Lung Cancer | 3.25 |

| Colon Cancer | 2.10 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The thiol group in the compound can interact with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways.

- Metal Ion Chelation: The compound's ability to chelate metal ions is critical for its role as a corrosion inhibitor and may also play a part in its antimicrobial efficacy.

- Cell Membrane Disruption: Interaction with cellular membranes may lead to increased permeability and ultimately cell death in microbial and cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

- Antimicrobial Efficacy: A study demonstrated that derivatives of thiadiazole exhibited enhanced antibacterial activity compared to standard antibiotics. The incorporation of the isopropyl group was found to significantly improve efficacy against resistant strains .

- Anticancer Research: In a recent investigation involving various cancer cell lines, compounds structurally related to this compound showed promising results in inhibiting tumor growth and enhancing apoptosis .

Q & A

Q. What are the standard synthetic routes for 5-isopropyl-1,3,4-thiadiazole-2-thiol, and how can reaction conditions be optimized?

The synthesis of thiadiazole derivatives typically involves cyclization and nucleophilic substitution reactions. For example, refluxing precursors like carboxylic acids or thiosemicarbazides with POCl₃ at 90°C under controlled pH (8–9) yields thiadiazole-thiol derivatives. Optimization can focus on solvent selection (e.g., DMSO/water mixtures for recrystallization), stoichiometric ratios (e.g., 1:3 molar ratios of acid to POCl₃), and reaction duration (3–12 hours) to improve yield and purity .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

Key techniques include:

- 1H NMR spectroscopy : To identify proton environments (e.g., SH groups at δ ~10 ppm, aromatic protons in substituted derivatives).

- IR spectroscopy : To detect functional groups like thiol (-SH) at ~2500 cm⁻¹.

- Elemental analysis : To validate empirical formulas (e.g., C, H, N, S percentages within ±0.3% of theoretical values).

- Mass spectrometry (EI) : To confirm molecular ion peaks (e.g., m/z 305 for analogous thiadiazole derivatives) .

Q. How does the thiol group influence the solubility and stability of this compound in different solvents?

The thiol (-SH) group enhances polarity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in non-polar solvents. Stability studies should assess susceptibility to oxidation (e.g., dimerization via disulfide bonds) under ambient conditions. Pre-treat solvents with inert gases (N₂/Ar) to minimize degradation .

Advanced Research Questions

Q. What methodological strategies can be employed to scale up the synthesis of this compound while maintaining yield and purity?

Advanced approaches include:

- Membrane separation technologies : Purify intermediates using nanofiltration or reverse osmosis to remove byproducts.

- Process simulation software : Model reaction kinetics and thermodynamics to identify bottlenecks (e.g., heat transfer in exothermic steps).

- Powder technology : Optimize particle size distribution during crystallization to improve filtration efficiency .

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?

Molecular docking studies using software like AutoDock Vina can simulate interactions between thiadiazole-thiol derivatives and target enzymes (e.g., bacterial dihydrofolate reductase). Key parameters include binding affinity (ΔG values), hydrogen bonding with active sites, and steric compatibility. Validate predictions with in vitro assays (e.g., MIC tests against E. coli) .

Q. What experimental designs are suitable for analyzing contradictory data in the reactivity of this compound under varying pH conditions?

Use factorial design to systematically evaluate variables:

Q. How can surface chemistry studies elucidate the adsorption behavior of this compound on indoor environmental interfaces?

Apply microspectroscopic imaging (e.g., ToF-SIMS, AFM-IR) to analyze adsorption on materials like glass or polymers. Measure adsorption isotherms under controlled humidity and oxidant levels (e.g., ozone). Correlate findings with indoor air quality models to predict environmental impact .

Q. What theoretical frameworks guide the study of this compound’s reactivity in nucleophilic substitution reactions?

Link research to Frontier Molecular Orbital (FMO) theory , which predicts reactivity based on HOMO-LUMO gaps. For example, the thiol group’s high HOMO energy facilitates nucleophilic attacks on electrophilic carbons. Validate with kinetic studies (e.g., Hammett plots to assess substituent effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.